Home > Products > Screening Compounds P53195 > N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide - 953939-40-7

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide

Catalog Number: EVT-2941848
CAS Number: 953939-40-7
Molecular Formula: C23H30N6OS
Molecular Weight: 438.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have gained significant attention in medicinal chemistry due to their wide range of biological activities. [, , ] They are considered bioisosteres of purines and are known to exhibit anticancer, anti-inflammatory, antiviral, and antibacterial properties. [, , ] These compounds have been extensively studied as potential therapeutic agents for various diseases, including cancer, Alzheimer's disease, and HIV. [, , ]

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step procedures starting from readily available starting materials. [, , , ] One common approach involves the reaction of a substituted pyrazole with a suitable pyrimidine precursor. [, , , ] For example, the synthesis of 5,7 dimethyl pyrido(2, 3-d)pyrimidin-4-one derivatives started with Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, which was reacted with benzene diazonium chloride, followed by a reaction with benzene sulphonyl amino isothiocyanate. [] Another example involves reacting 1H-pyrazolo[3,4-d]pyrimidin-4-thione with ethyl α-bromoacetate derivatives to obtain ethyl α-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thioalkylates, which are further alkylated and deprotected to obtain acyclic α-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thioalkylamide nucleosides. []

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been investigated using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. [, , ] X-ray crystallography studies have provided detailed insights into the crystal packing, intermolecular interactions, and conformational preferences of these compounds. [, , ] DFT calculations have been employed to optimize the molecular structure, calculate HOMO-LUMO energies, and generate molecular electrostatic potential (MEP) maps. [] These analyses help to understand the structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives varies depending on their specific structure and target. [, , ] Some derivatives act as tyrosine kinase inhibitors, blocking signaling pathways involved in cell proliferation. [] Others inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. [] Yet others act as antagonists of specific receptors, such as adenosine A1 receptors or CXCR3 chemokine receptors, modulating cellular signaling. [, ] Understanding the mechanism of action is essential for developing effective therapeutic agents.

Physical and Chemical Properties Analysis

Pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of physical and chemical properties that influence their biological activity and pharmaceutical potential. [, ] These properties include solubility, lipophilicity, and stability. [, ] Solubility in water and organic solvents is crucial for drug formulation and administration. [, ] Lipophilicity affects the compound's ability to cross cell membranes. [, ] Stability under physiological conditions is essential for the compound to reach its target. [, ]

Applications
  • Anticancer Agents: Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549). [, , , ] These compounds have the potential to be developed into new anticancer drugs.
  • Anti-inflammatory Agents: Pyrazolo[3,4-d]pyrimidine derivatives have shown significant anti-inflammatory activity in animal models. [] Some derivatives exhibited comparable activity to the standard drug Indomethacin. [] These findings suggest their potential for treating inflammatory diseases.
  • Antiviral Agents: Acyclic α-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thioalkylamide nucleosides were evaluated for their inhibitory effects against the replication of HIV-1 and HIV-2. [] While these specific compounds did not show marked activity, other pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potential antiviral agents.
  • Other Applications: Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for other applications, including treatment of Alzheimer's disease, [] modulation of chemokine receptors, [] and inhibition of PDE5 for bronchodilatory activity. []

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

Compound Description: This compound is the subject of crystal structure analysis, Hirshfeld surface analysis, and DFT calculations in one study. The research aims to understand its structural properties and intermolecular interactions in the crystalline state.

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine ring system with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide. Both compounds also feature a methylthio substituent at the 6-position of the pyrazolo[3,4-d]pyrimidine core. The difference lies in the substituent at the 1-position: an ethyl acetate group in the related compound and a substituted ethylamide group in the target compound.

3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one

Compound Description: This compound belongs to the fused pyrimidine derivatives class, known for their potent tyrosine kinase and thymidylate synthase inhibitory activity. It was synthesized and evaluated for its cytotoxic activity against various cancer cell lines.

Relevance: Although structurally different from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide, this compound is relevant due to its membership in the broader category of fused pyrimidine derivatives. Both compounds share the core pyrimidine ring system, highlighting the significance of this scaffold in drug discovery, particularly in anticancer research.

1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: These compounds, a series of pyrimidine scaffolds, were designed, synthesized, and evaluated for their cytotoxic activity against various cancer cell lines. The study included molecular docking simulations to assess their potential as anticancer agents.

Relevance: This series of compounds shares the pyrazolo[3,4-d]pyrimidine core structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide, demonstrating the versatility of this scaffold in medicinal chemistry. The primary structural difference lies in the substitution pattern on the pyrazolo[3,4-d]pyrimidine core and the presence of a benzothiazole moiety in the related compound series.

Acyclic α-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thioalkylamide nucleosides

Compound Description: These compounds represent a class of acyclic nucleosides incorporating the pyrazolo[3,4-d]pyrimidine ring system. They were synthesized and evaluated for their inhibitory activity against HIV-1, HIV-2, various DNA viruses, tumor cell lines, and Mycobacterium tuberculosis.

Relevance: The acyclic α-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thioalkylamide nucleosides share the pyrazolo[3,4-d]pyrimidine core with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide. This structural similarity highlights the potential of the pyrazolo[3,4-d]pyrimidine scaffold in developing antiviral and anticancer agents.

Poly[[tetra­methano­lbis[4-oxo-3-(pyridin-4-yl)-1-(2,4,6-tri­chloro­phen­yl)-4,5-di­hydro-1H-pyrazolo[3,4-d]pyrimidin-6-olato]disodium]–diethyl ether–methanol (1/1/2)]

Compound Description: This complex compound features a pyrazolo[3,4-d]pyrimidine ring system substituted with a pyridine ring and a 2,4,6-trichlorophenyl group. The study investigates its crystal structure and coordination with sodium ions.

Relevance: This compound, despite having a complex structure, shares the pyrazolo[3,4-d]pyrimidine core with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide. It highlights the diverse substitution patterns possible on the pyrazolo[3,4-d]pyrimidine scaffold and its potential for coordination chemistry.

4,6-dimethylthio-1-[3-(4, 6-dimethylthio-2H-pyrazolo[3, 4-d]pyrimidin-2-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: This compound is part of a study investigating intramolecular stacking interactions in pyrazolo[3,4-d]pyrimidine-based flexible molecules. The research focuses on how the presence of a propylene linker impacts these interactions.

Relevance: The compound 4,6-dimethylthio-1-[3-(4, 6-dimethylthio-2H-pyrazolo[3, 4-d]pyrimidin-2-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine is structurally similar to N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide, sharing the pyrazolo[3,4-d]pyrimidine core and the methylthio substituent. The main difference lies in the linker connecting the two pyrazolo[3,4-d]pyrimidine units and the substituents at the 4-position. This compound highlights the possibility of using linkers to modify the properties and interactions of pyrazolo[3,4-d]pyrimidine derivatives.

1-[4-(4-methoxy-6-methylthio-1H-pyrazolo[3, 4-d]pyrimidin-1-yl)butyl]-5-methyl-6-methylthio-4, 5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one

Compound Description: This compound is another pyrazolo[3,4-d]pyrimidine-based flexible molecule investigated in the same study as compound 6. The research focuses on how the presence of a butylene linker impacts intramolecular stacking interactions.

Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core structure and the methylthio substituent with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide. Notably, it features a different linker (butylene) compared to compound 6 (propylene), demonstrating how linker length can impact the molecular properties and interactions of pyrazolo[3,4-d]pyrimidine derivatives.

N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

Compound Description: This series of compounds explores the impact of N(4)-substitution on the hydrogen bonding patterns and crystal structures of pyrazolo[3,4-d]pyrimidine derivatives. The research examines the structural differences between anhydrous and hydrated forms of these compounds.

Relevance: This series, while lacking the 6-methylthio substituent, shares the pyrazolo[3,4-d]pyrimidine core with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide. The research highlights the importance of hydrogen bonding in determining the solid-state properties of pyrazolo[3,4-d]pyrimidine-based compounds, a factor relevant to the target compound's characteristics as well.

1-[5-[4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidin-2-yl]pentyl]-6-methylsulfanyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: This compound, featuring a pentamethylene linker connecting two pyrazolo[3,4-d]pyrimidine units, is part of a study examining intermolecular stacking interactions. The research highlights the influence of aromatic pi-pi interactions between the pyrazolo[3,4-d]pyrimidine rings.

Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core and the methylthio substituent with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide. The presence of the pentamethylene linker and the pyrrolidine substituent differentiates this compound from the target compound.

6-methylsulfanyl-1-[5-[6-methylsulfanyl-4-(pyrrolidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidin-2-yl]pentyl]-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Compound Description: This compound, similar to compound 9, features a pentamethylene linker connecting two pyrazolo[3,4-d]pyrimidine units. The difference lies in having two pyrrolidine substituents instead of one pyrrolidine and one methylthio group.

Relevance: This compound also shares the pyrazolo[3,4-d]pyrimidine core and the methylthio substituent with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide. The presence of the pentamethylene linker and the two pyrrolidine substituents differentiates this compound from the target compound.

Pyrazolo(3,4-d)-4-(phenyl)-1,2,4-(8H)-triazolo-(2,3-a)-pyrimidin-4(1H)-one Derivatives

Compound Description: This series of compounds, based on the pyrimidine ring system, was designed and synthesized as potential anti-inflammatory agents. The compounds were evaluated for their in vivo anti-inflammatory activity and compared to the standard drug indomethacin.

Relevance: While structurally distinct from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide, this series highlights the broader applicability of pyrimidine-based scaffolds in medicinal chemistry, extending beyond anticancer and antiviral applications. Both the related compounds and the target compound share the pyrimidine core, showcasing the importance of this heterocyclic ring system in drug discovery.

pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating 1,3-diarylpyrazole moiety

Compound Description: This study describes the synthesis and characterization of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives containing a 1,3-diarylpyrazole moiety.

Novel Substituted Pyrazolo[3,4-d]pyrimidines

Compound Description: These compounds are a series of novel substituted pyrazolo[3,4-d]pyrimidines explored for their in vitro antiproliferative and antioxidant activities.

Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidine structure with N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide, highlighting the common use of this scaffold in designing compounds with potential therapeutic applications. The variations in the substituents on the pyrazolo[3,4-d]pyrimidine core emphasize the possibility of tailoring the structure to modulate biological activity.

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: This compound, known as YM758, is a novel inhibitor of the "funny" If current channel. It is being developed as a treatment for stable angina and atrial fibrillation.

Relevance: While structurally distinct from N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide, YM758 shares a key structural feature: the presence of a piperidine ring. This similarity highlights the use of piperidine as a building block in designing compounds with diverse biological activities.

Properties

CAS Number

953939-40-7

Product Name

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylbutanamide

Molecular Formula

C23H30N6OS

Molecular Weight

438.59

InChI

InChI=1S/C23H30N6OS/c1-3-18(17-10-6-4-7-11-17)22(30)24-12-15-29-21-19(16-25-29)20(26-23(27-21)31-2)28-13-8-5-9-14-28/h4,6-7,10-11,16,18H,3,5,8-9,12-15H2,1-2H3,(H,24,30)

InChI Key

DYAPIWSKTXIBRZ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.